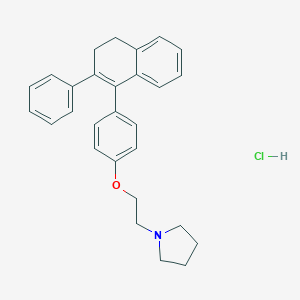

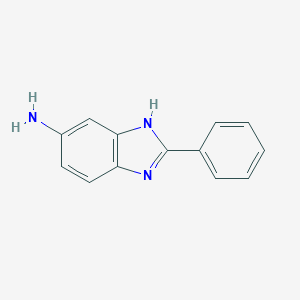

2-苯基-1H-苯并咪唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.25 g/mol . The IUPAC name for this compound is 2-phenyl-3H-benzimidazol-5-amine .

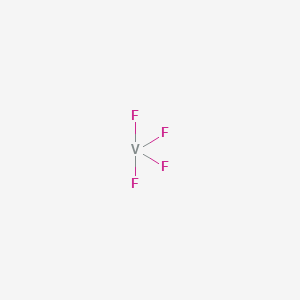

Molecular Structure Analysis

The molecular structure of 2-Phenyl-1H-benzoimidazol-5-ylamine consists of a benzimidazole core with a phenyl group attached . The InChI representation of the molecule isInChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.25 g/mol, an XLogP3 of 2.6, and a topological polar surface area of 54.7 Ų . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 209.095297364 g/mol .科学研究应用

抗癌剂

苯并咪唑衍生物,包括2-苯基苯并咪唑,已被合成和研究,以评估其作为抗癌剂的潜力 . 苯并咪唑骨架上5(6)位存在甲基和供电子基团(OH,OMe,–NMe 2,–O–CH 2 –C 6 H 5)可显著提高抗癌活性 .

Sirtuin抑制剂

一些苯并咪唑衍生物已被证明是具有抗肿瘤活性的Sirtuin抑制剂(SIRT1和SIRT2) . Sirtuins是一类蛋白质,具有单ADP-核糖基转移酶或去酰基酶活性,包括去乙酰化酶、去琥珀酰化酶、去丙二酰化酶、去肉豆蔻酰化酶和去棕榈酰化酶活性。

降压活性

合成并筛选了一些苯并咪唑衍生物的降压活性 . 降压药用于治疗高血压(高血压),它们通过降低心输出量、降低外周阻力或增加血管直径来帮助降低血压。

抗菌剂

苯并咪唑及其衍生物已显示出作为抗菌剂的有希望的结果 . 它们可以抑制微生物的生长或破坏微生物,因此在治疗传染病中很有用。

抗真菌剂

人们发现苯并咪唑类化合物具有抗真菌特性 . 它们可以抑制真菌的生长,因此在治疗真菌感染中很有用。

抗病毒剂

苯并咪唑衍生物也已被研究其抗病毒特性 . 它们可以抑制病毒的复制,因此在治疗病毒感染中很有用。

镇痛药

人们发现苯并咪唑类化合物具有镇痛(止痛)特性 . 它们可以用来缓解疼痛,而不会引起意识丧失。

其他化合物的合成

苯并咪唑类化合物,包括(1H-苯并[d]咪唑-2-基)(苯基)甲酮,可以通过一种通用、廉价且通用的方法合成,该方法涉及通过芳香醛和邻苯二胺形成C–N键 .

作用机制

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets for these activities vary widely and are often dependent on the specific structure and functional groups present in the benzimidazole derivative.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some benzimidazole derivatives have been found to inhibit certain enzymes, disrupt cell division, or interfere with DNA synthesis .

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by benzimidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The molecular weight of the compound is 24571 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Benzimidazole derivatives have been reported to exhibit a range of biological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

属性

IUPAC Name |

2-phenyl-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWWXWMKZVSLFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324992 |

Source

|

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1767-25-5 |

Source

|

| Record name | 1767-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)